![molecular formula C10H15NO2 B13007369 2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
2-Methyl-2-azaspiro[4.5]decane-3,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-azaspiro[45]decane-3,8-dione is a heterocyclic compound with a unique spiro structureIts molecular formula is C10H15NO2, and it has a molecular weight of 181.23 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione typically involves a multi-step process. One common method includes the reaction of a suitable precursor with reagents such as triethylamine and ethyl chloroformate under controlled conditions . The reaction is carried out in a solvent like dichloromethane at temperatures ranging from 20°C to 30°C. The overall yield of this synthesis is generally high, making it a cost-effective method .
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Companies like ChemScene provide this compound in bulk, catering to various industrial needs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-azaspiro[4.5]decane-3,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The reactions are usually carried out under controlled temperatures and pressures to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-azaspiro[4.5]decane-3,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-azaspiro[4.5]decane-3,8-dione involves its interaction with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure and is used in pharmaceutical research.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its potential in treating inflammatory pain, this compound also has a spiro structure.
Uniqueness
2-Methyl-2-azaspiro[4.5]decane-3,8-dione is unique due to its specific molecular configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15NO2 |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-methyl-2-azaspiro[4.5]decane-3,8-dione |
InChI |
InChI=1S/C10H15NO2/c1-11-7-10(6-9(11)13)4-2-8(12)3-5-10/h2-7H2,1H3 |
InChI-Schlüssel |
HHTRJPDGUQPJSM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2(CCC(=O)CC2)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


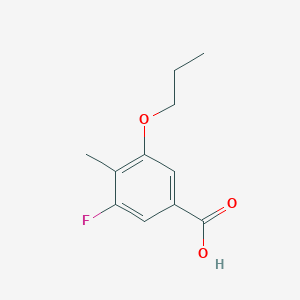
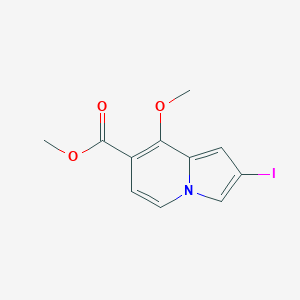
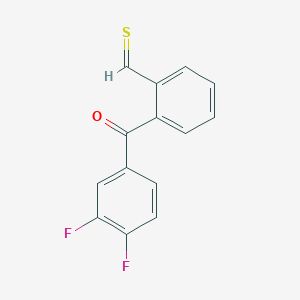
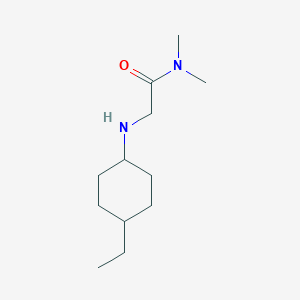
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13007301.png)
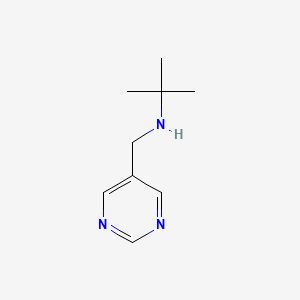


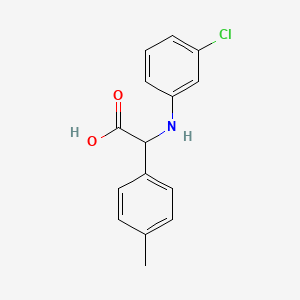

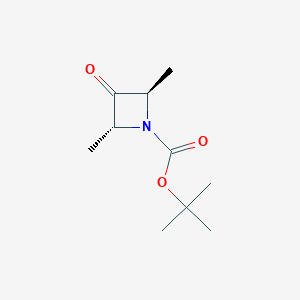

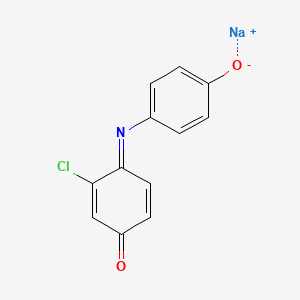
![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
